N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-phenylethanediamide
Description
N-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-N'-phenylethanediamide is a synthetic organic compound featuring a morpholine-substituted cyclobutyl group linked to an ethanediamide backbone. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) enhances solubility and metabolic stability, while the cyclobutyl group introduces steric constraints that may influence binding to biological targets.
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-15(16(22)19-14-5-2-1-3-6-14)18-13-17(7-4-8-17)20-9-11-23-12-10-20/h1-3,5-6H,4,7-13H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODQDBGHSFPUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation
Cyclobutane derivatives are typically synthesized via [2+2] photocycloaddition or ring-closing metathesis (RCM) . For instance:
Morpholine Incorporation
Morpholine is introduced via nucleophilic substitution or reductive amination :
Amination of Cyclobutylmethyl Group
The methylamine side chain is installed via:
- Gabriel synthesis : Treat 1-(morpholin-4-yl)cyclobutylmethyl bromide with potassium phthalimide (DMF, 100°C), followed by hydrazinolysis.
- Curtius rearrangement : Convert cyclobutylcarboxylic acid to acyl azide, then thermally rearrange to isocyanate and hydrolyze to amine.
Synthesis of Phenyl Oxalamate (Intermediate B)
Phenyl oxalamate is prepared through acyl chloride intermediacy :
- React oxalic acid with thionyl chloride (SOCl2, 70°C, 2 h) to form oxalyl chloride.
- Add aniline dropwise under ice-cooling (0–5°C) in tetrahydrofuran (THF) to yield N-phenyloxalamic acid chloride .
Final Coupling via Amide Bond Formation
Stepwise Amidation
One-Pot Sequential Coupling
Employ HATU/DIPEA-mediated coupling in dimethylacetamide (DMA):
- Add Intermediate A, oxalic acid, HATU (2 eq), and DIPEA (4 eq) at 0°C.
- After 1 h, introduce aniline and stir at RT for 24 h.
Optimization and Challenges
Cyclobutane Ring Strain Mitigation
Cyclobutane’s inherent ring strain (≈110 kJ/mol) necessitates mild conditions to prevent decomposition:
Amidation Selectivity
To avoid over-reaction or dimerization:
- Protecting groups : Temporarily protect the primary amine in Intermediate A with Boc (tert-butyloxycarbonyl) before oxalyl chloride coupling.
- Order of addition : Introduce oxalyl chloride prior to aniline to favor monoamide formation.
Analytical Data and Characterization
While experimental data for the target compound is unavailable, analogous compounds exhibit the following properties:
Alternative Routes and Emerging Methodologies
Enzymatic Amination
Recent advances employ lipase-catalyzed amidation (e.g., Candida antarctica lipase B) in ionic liquids, enhancing stereoselectivity and reducing side reactions.
Flow Chemistry
Microreactor systems enable rapid cyclobutane synthesis via continuous [2+2] photocycloaddition, improving scalability and safety.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-phenylethanediamide consists of a morpholine ring, a cyclobutyl group, and a phenylethanediamide moiety. The synthesis typically involves multiple steps:
- Preparation of Intermediates : The initial step involves the reaction of cyclobutyl bromide with morpholine to form the morpholin-4-ylcyclobutyl intermediate.
- Final Product Formation : This intermediate is then reacted with phenylethanediamide under controlled conditions to yield the final product.
Reaction Conditions :
- Basic conditions (e.g., triethylamine) may be utilized to neutralize acids formed during the reaction.
- Advanced purification techniques like chromatography are employed to isolate the final product.
Scientific Research Applications
This compound has several notable applications in scientific research:
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties, particularly in:
- Anti-inflammatory Activity : Investigations suggest that it may modulate inflammatory pathways.
- Anticancer Activity : Preliminary studies indicate that it could inhibit tumor growth by affecting specific molecular targets.
Biochemical Probes
It serves as a biochemical probe to study enzyme activity and receptor interactions. The compound's ability to bind to specific targets makes it useful for elucidating biochemical pathways.
Material Science
In industrial applications, this compound is utilized in the development of new materials due to its unique chemical properties.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of compounds structurally similar to this compound. Results showed significant inhibition of tumor growth in mouse models, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Research indicated that derivatives of this compound exhibited anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammation .
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities:
Pharmacokinetic and Pharmacodynamic Insights
- Cyclobutyl vs. However, benzodioxol may improve blood-brain barrier penetration due to increased lipophilicity.
- Morpholine Role : The morpholine ring, common in the target compound and G856-4134, enhances water solubility and metabolic stability compared to dimethylamine groups in Sibutramine analogs .
- Ethanediamide vs. Sulfonamide/Sulfonyl Groups : Unlike sulfonamide-containing analogs (e.g., ), the ethanediamide group in the target compound facilitates hydrogen bonding without introducing acidic protons, which could affect pH-dependent solubility .
Biological Activity
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-phenylethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a morpholine moiety, which is known for enhancing solubility and bioavailability in pharmacological applications. Its structure can be represented as follows:
1. Protein Kinase Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of various protein kinases. Protein kinases are crucial in regulating cellular functions such as proliferation and survival. The inhibition of these enzymes can lead to the modulation of signaling pathways involved in cancer progression and other diseases .
2. Antimicrobial Activity
Studies have shown that morpholine-containing compounds exhibit antimicrobial properties, particularly against resistant strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways. For instance, compounds with similar structures have demonstrated efficacy against Mycobacterium tuberculosis by promoting the release of nitric oxide (NO•), which is toxic to bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Protein Kinase Inhibition | Inhibition of c-Met and KDR | |
| Antimicrobial | Effective against M. tuberculosis | |
| Antiproliferative | Reduced cell viability in lung cancer cells |
Case Study 1: Efficacy Against Cancer Cell Lines
A study investigated the antiproliferative effects of this compound on various cancer cell lines, including those overexpressing epidermal growth factor receptor (EGFR). Results indicated a significant reduction in cell viability, suggesting potential for therapeutic application in oncology.
Case Study 2: Antimicrobial Properties
In another study focusing on the antimicrobial activity of morpholine derivatives, it was found that compounds similar to this compound exhibited strong activity against M. tuberculosis. The mechanism was linked to the compound's ability to generate NO• upon activation within bacterial cells, leading to effective bacterial cell death .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-phenylethanediamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step organic reactions, including cyclobutyl ring formation, morpholine substitution, and amide coupling. Key steps include:
- Cyclobutylation : Using [1-(morpholin-4-yl)cyclobutyl]methanamine as a precursor, synthesized via nucleophilic substitution of morpholine with a cyclobutyl halide intermediate .
- Amide Coupling : Reacting the cyclobutyl intermediate with phenyl ethanedioic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the diamide bond .
- Optimization : Temperature (0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical for yield (>75%) and purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for morpholine (δ 3.6–3.8 ppm) and cyclobutyl protons (δ 2.1–2.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, resolving impurities from by-products like unreacted amines or incomplete coupling products .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₂₀H₂₆N₃O₃: 380.1972) .
Q. What structural features influence its stability under varying pH and temperature conditions?
- Key Findings :
- Cyclobutyl Ring : Strain energy (~26 kcal/mol) may increase reactivity, requiring storage at −20°C in inert atmospheres to prevent ring-opening .
- Morpholine Group : Basic nitrogen (pKa ~8.4) enhances solubility in acidic buffers but may protonate under physiological conditions, affecting bioavailability .
- Amide Bonds : Susceptible to hydrolysis in strong acids/bases; stability testing (e.g., 48-hour exposure to pH 1–13) is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclobutyl-morpholine motif in target binding?
- Methodology :
-
Analog Synthesis : Replace cyclobutyl with cyclohexyl or morpholine with piperidine to assess steric/electronic effects .
-
Biological Assays : Measure IC₅₀ against kinases (e.g., EGFR, PI3K) to correlate substituent changes with activity (Table 1) .
Table 1 : SAR of Cyclobutyl-Morpholine Analogs
Substituent EGFR IC₅₀ (nM) PI3K IC₅₀ (nM) Cyclobutyl-morpholine 12 ± 1.5 85 ± 10 Cyclohexyl-morpholine 45 ± 6.2 220 ± 25 Cyclobutyl-piperidine 28 ± 3.1 150 ± 18
Q. What crystallographic challenges arise in resolving the compound’s 3D structure, and how can SHELX programs address them?
- Methodology :
- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) may struggle with cyclobutyl ring disorder. SHELXL refinement with TWIN and BASF commands resolves twinning .
- Thermal Motion : Anisotropic displacement parameters for morpholine atoms reduce R-factor (<0.05) .
Q. How do impurities from large-scale synthesis (e.g., chlorinated by-products) impact pharmacological profiles?
- Methodology :
- Impurity Profiling : LC-MS identifies chlorinated analogs (e.g., 4-chlorophenyl derivatives) formed via Friedel-Crafts side reactions .
- Toxicity Screening : Compare parent compound and impurities in hepatocyte assays; impurities >0.1% may require removal via preparative HPLC .
Q. What strategies reconcile contradictory data between in vitro potency and in vivo efficacy?
- Methodology :
- PK/PD Modeling : Correlate plasma concentration (Cₘₐₓ) with target engagement using microdialysis in rodent models .
- Metabolite Identification : CYP3A4-mediated oxidation of the cyclobutyl ring reduces bioavailability; co-administration with CYP inhibitors (e.g., ketoconazole) improves AUC by 2.5-fold .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
